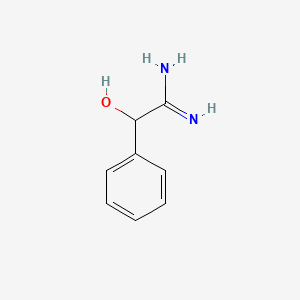

2-Hydroxy-2-phenylethanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXGCWGNLJLYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Significance Within the Amidine and α Hydroxy Carbonyl Chemical Spaces

2-Hydroxy-2-phenylethanimidamide is an organic molecule with the chemical formula C8H10N2O and a molar mass of 150.18 g/mol . chembk.com Its structure is characterized by the presence of two key functional groups: an amidine group and an α-hydroxy carbonyl moiety, attached to a phenyl ring.

The amidine functional group, with the general structure RC(NR)NR2, is a derivative of an amide where the carbonyl oxygen is replaced by an imine nitrogen. hit2lead.com Amidines are significantly more basic than their amide counterparts. hit2lead.com This heightened basicity is a critical feature, influencing their chemical reactivity and their interactions in biological systems. Within medicinal chemistry, the amidine scaffold is a recurring motif in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, and antifungal properties. acs.org

Concurrently, the molecule possesses an α-hydroxy group adjacent to the amidine carbon, classifying it within the α-hydroxy carbonyl chemical space. The α-hydroxy carbonyl motif is a vital structural unit in numerous biologically active molecules and a valuable intermediate in organic synthesis. haoreagent.com The synthesis of enantiomerically pure α-hydroxy amides, for instance, is an area of significant research interest, often employing biocatalytic methods. nih.gov The presence of this hydroxyl group introduces a chiral center and the potential for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. nih.gov

The combination of a basic amidine and a polar, chiral α-hydroxy group within the same molecule suggests a rich and complex chemical character for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 51936-80-2 |

| Molecular Formula | C8H10N2O |

| Molar Mass | 150.18 g/mol |

Data sourced from ChemBK chembk.com

Chemical Reactivity and Transformations of 2 Hydroxy 2 Phenylethanimidamide

Oxidative and Reductive Pathways of the Compound

The oxidation of α-hydroxy acids to their corresponding α-keto acids is a fundamental biochemical transformation. researchgate.net While specific studies on the oxidation of 2-Hydroxy-2-phenylethanimidamide are not extensively documented, the benzylic alcohol moiety is susceptible to oxidation. The oxidation of α-hydroxyacyl compounds like lactate (B86563) and malate (B86768) to pyruvate (B1213749) and oxaloacetate, respectively, is a key process in cellular metabolism. researchgate.net Strong oxidizing agents can potentially convert the secondary alcohol in this compound to a ketone, yielding 2-oxo-2-phenylethanimidamide. A method for the synthesis of benzylic alcohols involves the monooxidation of alkylated benzenes to benzylic mesylates, which can then be converted to the corresponding alcohols. acs.org

Reductive pathways could potentially target the imidamide functional group or involve the hydrogenolysis of the benzylic C-O bond, although such reactions are less commonly reported for this specific class of compounds compared to their oxidative transformations. The reduction of related N-hydroxy compounds has been noted in the context of cyclization reactions. unimi.it

Reactions Involving the Imidamide Functional Group

The imidamide group, with its combination of amine and imine characteristics, is a versatile synthon for building more complex molecular architectures, particularly nitrogen-containing heterocycles. clockss.orgrsc.org

Protonation and Tautomerism Studies

The imidamide functional group can exist in different tautomeric forms. Tautomers are isomers that readily interconvert through the migration of an atom, typically a hydrogen, accompanied by a switch of single and adjacent double bonds. nih.gov For this compound, prototropic tautomerism can occur, similar to the well-studied amide-imidic acid equilibrium. nih.gov

The protonation state is crucial for its reactivity. The imidamide group contains both proton-donating (N-H) and proton-accepting (imine nitrogen) sites. nih.gov The specific site of protonation can influence subsequent reactions. For instance, in related systems, the protonation of a terminal N(CH₃)₂ group was found to significantly destabilize the keto tautomer. nih.gov The study of protonation and tautomerism is essential for understanding the compound's behavior in different chemical environments.

Cyclization and Heterocyclic Ring Formation

The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. nih.gov

Studies on analogous N-hydroxy-N-(2-oxoalkyl)amides have shown that they can undergo base-mediated cyclization to produce five- and six-membered heterocyclic rings. researchgate.net For example, the reaction of N-hydroxy-N-(2-oxoalkyl)amides with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net A proposed pathway suggests that a decrease in the amount of base can favor an oxidative cyclization pathway, leading to 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione. researchgate.net

Another important cyclization pathway involves the intramolecular amidation of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid (PPA) or Lewis acids to form 2H-1,4-benzoxazin-3(4H)-one derivatives. ias.ac.in This suggests that under acidic conditions, the hydroxyl group of the imidamide could potentially be activated to facilitate cyclization onto the phenyl ring.

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-hydroxy-N-(2-oxoalkyl)amide | t-BuOK (3 eq.) | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-one | researchgate.net |

| N-hydroxy-N-(2-oxoalkyl)amide | t-BuOK (≤ 1.5 eq.), O₂ | 1-hydroxy-1,6-dihydropyridine-2,5-dione | researchgate.net |

| N-hydroxy-2-phenoxyacetamide | Polyphosphoric Acid (PPA) or FeCl₃ | 2H-1,4-benzoxazin-3(4H)one | ias.ac.in |

Reactions at the Hydroxyl and Phenylethane Moieties

The hydroxyl group and the phenyl ring provide additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Derivatization Strategies for the Hydroxyl Group

The secondary hydroxyl group in this compound can be readily derivatized using various standard techniques to alter its physical properties or to introduce new functional groups. Common derivatization reactions for alcohols include acylation and alkylation. libretexts.org

Esterification can be achieved by reacting the alcohol with acyl chlorides, such as benzoyl chloride, or acid anhydrides. libretexts.org For analytical purposes, especially in chromatography, derivatization is often employed to improve volatility and detection. For instance, benzyl (B1604629) alcohol can be derivatized with perfluorooctanoyl chloride for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Aromatic acid chlorides are also used as derivatizing agents for the HPLC analysis of chiral benzyl alcohols. scirp.org

| Reagent Class | Example Reagent | Derivative Formed | Reference |

|---|---|---|---|

| Acyl Halides | Benzoyl chloride | Benzoate ester | libretexts.org |

| Perfluorinated Acyl Halides | Perfluorooctanoyl chloride | Perfluorooctanoyl ester | nih.gov |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (B98337) ether | |

| Alkylating Agents | Benzyl bromide | Benzyl ether | libretexts.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where a hydrogen atom on the ring is replaced by an electrophile. makingmolecules.com The position of the incoming electrophile is directed by the existing substituent, in this case, the -CH(OH)C(=NH)NH₂ group.

Substituents on a benzene (B151609) ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. They are typically ortho-, para-directors. organicchemistrytutor.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the rate of EAS. Most deactivating groups are meta-directors, with the exception of halogens, which are deactivating but ortho-, para-directing. makingmolecules.comwikipedia.org

The -CH(OH)C(=NH)NH₂ substituent contains both an alkyl chain with an electron-donating hydroxyl group and an electron-withdrawing imidamide group. The hydroxyl group and the alkyl backbone are generally considered activating and ortho-, para-directing due to inductive and hyperconjugation effects. latech.edu Conversely, the imidamide portion, similar to a carbonyl or cyano group, is expected to have an electron-withdrawing effect through resonance and induction, which would be deactivating and meta-directing.

| Reaction | Typical Reagents | Electrophile | Expected Product on Phenyl Ring |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ | o/p-Bromophenyl derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | o/p-Nitrophenyl derivative |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | o/p-Benzenesulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | o/p-Alkylphenyl derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | o/p-Acylphenyl derivative |

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: a hydroxyl group, a phenyl ring, and an imidamide moiety, all positioned around a central stereogenic carbon. Mechanistic studies, while not extensively focused on this specific molecule, can be inferred from well-established principles in organic chemistry involving related structures. The elucidation of its reaction pathways is crucial for understanding its stability, reactivity, and potential for synthetic transformations.

Elucidation of Nucleophilic Addition Mechanisms

The formation of the this compound structure is fundamentally a result of nucleophilic addition reactions. The mechanism can be understood by dissecting the synthesis of its precursor, mandelonitrile (B1675950) (an α-hydroxynitrile), and its subsequent conversion to the target imidamide.

The initial and key step involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of benzaldehyde. rsc.orgyoutube.comyoutube.comyoutube.com This reaction is a classic example of nucleophilic addition to an aldehyde. youtube.comyoutube.com

Mechanism of Precursor Formation (Mandelonitrile):

Nucleophilic Attack: The reaction is typically initiated by a nucleophile, the cyanide ion (CN⁻), which is a potent carbon nucleophile. youtube.com The cyanide ion attacks the electrophilic carbonyl carbon of benzaldehyde. rsc.org This carbon carries a partial positive charge due to the high electronegativity of the oxygen atom. youtube.com This attack leads to the breaking of the C=O pi bond, with the electrons moving onto the oxygen atom. rsc.orgyoutube.com

Intermediate Formation: This step results in the formation of a tetrahedral alkoxide intermediate. rsc.org The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). rsc.orgyoutube.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or a dilute acid added in the workup, to yield the final α-hydroxynitrile product, mandelonitrile. youtube.comyoutube.com

The following table summarizes the key stages in the nucleophilic addition to form the mandelonitrile precursor.

| Step | Description | Key Features |

| 1 | Nucleophilic attack of cyanide (CN⁻) on the carbonyl carbon of benzaldehyde. | Change in carbon hybridization from sp² to sp³. |

| 2 | Formation of a tetrahedral alkoxide intermediate. | The pi bond of the carbonyl group is broken. |

| 3 | Protonation of the alkoxide by a proton source (e.g., HCN). | Formation of the α-hydroxynitrile. |

Conversion to this compound (Pinner Reaction Analogy):

The conversion of the nitrile group of mandelonitrile to the imidamide functional group can be achieved via a process analogous to the Pinner reaction. nrochemistry.comwikipedia.org The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). nrochemistry.comwikipedia.orgnumberanalytics.comnih.gov This salt can then react with ammonia (B1221849) to form the corresponding amidine. nrochemistry.comwikipedia.org

Plausible Mechanistic Steps:

Nitrile Protonation: Under anhydrous acidic conditions (e.g., HCl gas), the nitrile nitrogen is protonated, which greatly enhances the electrophilicity of the nitrile carbon. numberanalytics.comnih.govd-nb.info

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester. numberanalytics.comnih.gov

Formation of Pinner Salt: This intermediate is an alkyl imidate salt, also known as a Pinner salt. nrochemistry.comwikipedia.org

Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol moiety to form the final imidamide (amidine) after proton transfers. nrochemistry.com

Understanding Rearrangement Pathways

The structure of this compound, specifically being an α-hydroxy-substituted imine derivative (imidamide contains an imine C=N bond), makes it a candidate for specific types of molecular rearrangements. These transformations are often catalyzed by acids or bases and involve the migration of a group.

A highly relevant potential rearrangement is the α-iminol rearrangement, which is analogous to the well-known α-ketol rearrangement. nih.gov These isomerizations involve a 1,2-shift of an alkyl or aryl group. nih.gov

Mechanism of α-Iminol Rearrangement:

Protonation: In the presence of an acid catalyst, either the hydroxyl oxygen or the imine nitrogen can be protonated. Protonation of the hydroxyl group makes it a good leaving group (water).

1,2-Migration: The departure of the leaving group (or in a concerted fashion) is accompanied by the 1,2-migration of one of the adjacent groups to the electron-deficient carbon. In the case of this compound, the phenyl group is a likely candidate for migration due to its ability to stabilize a positive charge in the transition state (forming a phenonium ion intermediate).

Tautomerization/Deprotonation: The migration results in the formation of a protonated α-amino ketone. Subsequent tautomerization and deprotonation would lead to the final rearranged product.

This pathway effectively transforms an α-hydroxy imine into an α-amino ketone. A similar rearrangement in the related α-hydroxy amides is the Weerman degradation, which proceeds through an isocyanate intermediate. stackexchange.com The table below outlines the proposed steps for an α-iminol rearrangement.

| Step | Description | Intermediate/Transition State |

| 1 | Acid-catalyzed protonation of the hydroxyl group. | Formation of an oxonium ion. |

| 2 | Loss of water to form a carbocation, stabilized by the adjacent nitrogen. | Resonance-stabilized cation. |

| 3 | 1,2-migration of the phenyl group to the carbocation center. | Phenonium ion-like transition state. |

| 4 | Nucleophilic attack by water on the iminium carbon. | Formation of a hemiaminal-like species. |

| 5 | Deprotonation and tautomerization. | Yields an α-amino ketone. |

Computational and experimental studies on related α-hydroxyaldehydes and ketones have shown that such rearrangements are synthetically valuable for ring expansions and other isomerizations. nih.gov While direct studies on this compound are not prominent, the fundamental principles of α-iminol rearrangements provide a strong basis for predicting its behavior under acidic or basic conditions. nih.gov

Stereochemical Aspects and Chiral Synthesis of 2 Hydroxy 2 Phenylethanimidamide Enantiomers

Asymmetric Synthesis Protocols for Chiral α-Hydroxy Phenyl Systems

The enantioselective synthesis of molecules containing a chiral α-hydroxy phenyl group is a cornerstone of modern organic synthesis. These protocols can be broadly categorized into the asymmetric modification of existing functional groups or the construction of the chiral center from achiral precursors.

One of the most powerful methods for generating vicinal diols, which can be precursors to α-hydroxy carbonyl compounds, is the Sharpless Asymmetric Dihydroxylation (SAD) . organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to convert a prochiral alkene, such as styrene (B11656), into a chiral 1,2-diol with high enantioselectivity. wikipedia.orgencyclopedia.pub The choice between the pseudo-enantiomeric ligand systems, typically available as pre-packaged "AD-mix-α" and "AD-mix-β", dictates which enantiomer of the diol is formed. organic-chemistry.orgmdpi.com Subsequent selective oxidation of the primary alcohol would yield the corresponding α-hydroxy aldehyde or carboxylic acid.

Another major strategy is the asymmetric reduction of prochiral α-keto compounds . This involves converting a precursor like an α-keto ester or α-keto amide, which contains the desired carbon skeleton, into the chiral α-hydroxy product using a chiral reducing agent or catalyst. acs.orgacs.org Biocatalysis, employing whole-cell systems or isolated enzymes like dehydrogenases/reductases, has proven highly effective for reducing various aromatic ketones to optically active secondary alcohols with excellent enantiomeric excesses (>97% ee). capes.gov.brnih.gov Chemical methods, such as using B-chlorodiisopinocampheylborane (DIP-Chloride), are also highly efficient for the reduction of α-keto esters, yielding the corresponding α-hydroxy esters in enantiomeric excesses often approaching 99%. acs.org

Table 1: Examples of Asymmetric Synthesis Protocols for α-Hydroxy Phenyl Systems

| Precursor Type | Method | Catalyst/Reagent | Product Type | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|---|

| Alkene | Sharpless Dihydroxylation | AD-mix-β | Vicinal Diol | 91% | 59.4% ee | mdpi.com |

| Alkene | Sharpless Dihydroxylation | AD-mix-α | Vicinal Diol | 76% | 54.5% ee | mdpi.com |

| α-Keto Ester | Asymmetric Hydrogenation | Ru-TsDPEN Complex | α-Hydroxy Ester | - | - | acs.org |

| α-Keto-β-lactam | Asymmetric Hydrogenation | Ni-Catalyst | α-Hydroxy-β-lactam | up to 92% | up to 94% ee | nih.gov |

| Aromatic Ketone | Biocatalytic Reduction | Rhodotorula sp. AS2.2241 | Secondary Alcohol | >99% | >97% ee | capes.gov.br |

| α-Keto Ester | Biocatalytic Reduction | A. aromaticum PEDH | α-Hydroxy Ester | - | Excellent | nih.gov |

Application of Chiral Auxiliaries and Catalysts in Enantioselective Formation

To impose stereocontrol on a reaction, chemists often employ either a chiral auxiliary—a chiral molecule temporarily attached to the substrate—or a chiral catalyst that operates in sub-stoichiometric amounts. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries are stereogenic groups that are covalently bonded to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Pseudoephedrine , an inexpensive and commercially available compound, serves as a highly practical chiral auxiliary. caltech.eduacs.org It can be acylated to form a tertiary amide. The resulting amide enolate, when treated with an alkyl halide, undergoes highly diastereoselective alkylation. acs.org Subsequent cleavage of the auxiliary can yield enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.eduharvard.edu

Evans' Oxazolidinones are another class of powerful chiral auxiliaries. researchgate.netnih.govyork.ac.uk Similar to pseudoephedrine amides, their N-acylated derivatives form enolates that react with electrophiles with a high degree of facial selectivity, enabling the construction of various chiral centers. researchgate.netyork.ac.uk

Chiral Catalysts offer a more atom-economical approach, where a small amount of a chiral molecule generates a large quantity of chiral product.

Cinchona Alkaloids , such as quinine (B1679958) and quinidine, and their derivatives are considered "privileged" organocatalysts. rsc.orgwiley-vch.de They are particularly effective as phase-transfer catalysts (PTCs) for asymmetric reactions under mild conditions. rsc.orgnih.gov As chiral bases, they can deprotonate substrates to form a chiral ion pair, which then reacts enantioselectively with an electrophile. sigmaaldrich.com

BINOL (1,1'-bi-2-naphthol) and its derivatives are exceptionally versatile ligands for a wide range of metal-catalyzed asymmetric transformations. rsc.orgnih.gov When complexed with metals like titanium, aluminum, or gold, they create a potent chiral Lewis acid environment. nih.govacs.org BINOL-derived phosphoric acids have also emerged as powerful chiral Brønsted acid catalysts for reactions like asymmetric aza-hetero-Diels–Alder reactions. acs.org The partially hydrogenated H8-BINOL often provides even higher enantioselectivity due to its increased structural flexibility. acs.org

Table 2: Comparison of Chiral Catalysts in Asymmetric Reactions | Catalyst Type | Ligand/Auxiliary | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference(s) | | --- | --- | --- | --- | --- | | Cinchona Alkaloid PTC | N-(9-Anthracenylmethyl)cinchonidinium bromide | Glycine imine alkylation | Benzyl (B1604629) bromide | 94% | sigmaaldrich.com | | Cinchona Alkaloid PTC | Dimeric Cinchona Alkaloid | Glycine imine alkylation | 4-Nitrobenzyl bromide | 99% | sigmaaldrich.com | | BINOL-Aluminum | (S)-BINOL | Hydroboration of Ketones | Heteroaryl ketone | 98-99% | nih.gov | | H8-BINOL-Ti | (R)-H8-BINOL | Nucleophilic addition to aldehyde | Aldehyde | 90% | acs.org | | Gold(III) Complex | C,O-chelated BINOL/gold(III) | Carboalkoxylation | o-Alkynylbenzaldehyde | up to 99% | nih.gov |

Resolution Techniques for Enantiomer Separation and Purification

When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, the separation of a racemic mixture—a process known as resolution—is required.

The most traditional method is resolution by diastereomeric salt formation . pbworks.com This involves reacting the racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. pbworks.com For a racemic acid like mandelic acid (an analogue of the target system), a chiral amine such as (1R,2S)-(-)-ephedrine or (R)-1-phenylethylamine is used. missouri.eduresearchgate.net This reaction produces a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties, such as solubility. missouri.edu One diastereomer can then be selectively precipitated from a suitable solvent through fractional crystallization. nih.govgoogle.com After separation, treatment with a strong acid or base liberates the enantiomerically pure compound from the resolving agent. missouri.edu

Chiral chromatography , particularly high-performance liquid chromatography (HPLC), is a powerful and widely used modern technique for enantiomer separation. phenomenex.comresearchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. phenomenex.com The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer on the column, allowing for their separation. researchgate.net A vast array of CSPs are commercially available, based on polysaccharides, proteins, cyclodextrins, and crown ethers, capable of separating a wide range of chiral compounds including α-hydroxy acids and alcohols. phenomenex.comnih.gov

A more specialized technique is immunoaffinity chromatography , where a monoclonal antibody with high stereoselectivity is immobilized on the stationary phase. This has been successfully applied to the separation of α-hydroxy acids, where one enantiomer is retained by the antibody while the other passes through unretained. nih.gov

Table 3: Overview of Resolution Techniques for α-Hydroxy Phenyl Systems

| Technique | Resolving Agent / Stationary Phase | Analyte Example | Key Principle | Reference(s) |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | (1R,2S)-(−)-Ephedrine | (±)-Mandelic Acid | Differential solubility of diastereomeric salts | missouri.edu |

| Diastereomeric Salt Crystallization | (R)-(+)-α-Methylbenzylamine | (±)-Mandelic Acid | Differential solubility of diastereomeric salts | researchgate.net |

| Co-crystal Resolution | Levetiracetam | Halogenated Mandelic Acids | Enantiospecific co-crystal formation | nih.gov |

| Chiral HPLC | Polysaccharide-based CSP | Racemic compounds | Differential diastereomeric complex stability | researchgate.net |

| Chiral HPLC | Crown Ether-based CSP | 1-Phenyl-1-propanol | Multiple stereospecific interactions | nih.gov |

| Immunoaffinity Chromatography | Immobilized anti-d-hydroxy acid antibody | α-Hydroxy Acids | Specific antibody-enantiomer binding | nih.gov |

Configurational Stability and Stereochemical Integrity Investigations

The stereochemical integrity of the chiral center is a critical consideration. For carbonyl compounds with a stereocenter at the α-position, such as α-hydroxy aldehydes or ketones, there is a risk of racemization —the conversion of a pure enantiomer into a racemic mixture. libretexts.org

This process is typically catalyzed by either acid or base. libretexts.org The mechanism involves the formation of a planar, achiral enol or enolate anion intermediate. sketchy.comaklectures.com Because this intermediate has lost its tetrahedral geometry, reprotonation can occur from either face, leading to the formation of both enantiomers and thus eroding the optical purity of the sample. aklectures.comyoutube.com Even trace amounts of acid or base can be sufficient to cause complete racemization over time. libretexts.org

The key requirement for this racemization pathway is the presence of a hydrogen atom on the α-carbon. libretexts.org If the chiral center is not the α-carbon, or if the α-carbon is quaternary (lacks a hydrogen atom), this mechanism of racemization is not operative. Therefore, during the synthesis and handling of enantiomerically enriched 2-Hydroxy-2-phenylethanimidamide, careful control of pH is crucial to maintain its stereochemical integrity, assuming the imidamide functional group does not provide an alternative, low-energy pathway for racemization. The potential for enolization highlights the importance of mild reaction and purification conditions to preserve the enantiopurity of the final product. sketchy.com

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy 2 Phenylethanimidamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Hydroxy-2-phenylethanimidamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's connectivity.

In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group would appear as a complex multiplet in the aromatic region. The methine proton (CH) adjacent to the hydroxyl and phenyl groups would exhibit a distinct chemical shift, and its coupling to neighboring protons would provide valuable structural information. The protons of the imidamide functional group would also have characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. This includes the carbons of the phenyl ring, the methine carbon, and the carbon of the imidamide group. The specific chemical shifts are sensitive to the electronic environment, confirming the presence of the various functional groups.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural assignment, especially for complex derivatives. These 2D NMR experiments reveal correlations between protons and carbons, confirming the connectivity and establishing the complete molecular framework. Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes occurring in the molecule, such as conformational changes or proton exchange.

Vibrational (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in this compound and for probing intermolecular interactions. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness of this peak often suggests the presence of hydrogen bonding.

N-H Stretch: One or two sharp to moderately broad bands in the 3100-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the imidamide group.

C=N Stretch: A strong absorption in the 1600-1690 cm⁻¹ range, indicative of the carbon-nitrogen double bond in the imidamide moiety.

C-O Stretch: An absorption in the 1050-1250 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond of the alcohol.

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirming the presence of the phenyl group.

The positions and shapes of these bands, particularly the O-H and N-H stretching frequencies, can provide valuable information about intermolecular and intramolecular hydrogen bonding, which plays a significant role in the solid-state structure and properties of the compound.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is used to study the electronic transitions within a molecule and identify its chromophores—the parts of the molecule that absorb light in the ultraviolet and visible regions. The primary chromophore in this compound is the phenyl group.

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene (B151609) ring. These typically include:

An intense absorption band (the E2-band) around 200-220 nm.

A weaker absorption band (the B-band) in the region of 250-280 nm, which shows fine structure due to vibrational levels.

The position and intensity of these absorption maxima can be influenced by the substituents on the phenyl ring and the solvent used for the measurement. The hydroxyl and imidamide groups, while not primary chromophores in the same way as the phenyl ring, can have an auxochromic effect, causing a slight shift in the absorption wavelengths (a bathochromic or hypsochromic shift). Analysis of the UV-Vis spectrum provides insights into the electronic structure of the molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray ionization) would be detected. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound, providing a definitive confirmation of its identity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental composition.

Under electron impact (EI) ionization, the molecule would fragment in a characteristic manner. The analysis of these fragment ions can provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of a water molecule from the molecular ion.

Cleavage of the bond between the methine carbon and the imidamide group.

Fragmentation of the phenyl ring.

The resulting fragmentation pattern serves as a "fingerprint" for the molecule and can be used to confirm its structure, especially when compared with a library of known spectra.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystal lattice.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: A detailed picture of the hydrogen bonding network and other intermolecular forces that hold the molecules together in the crystal. This includes the geometry of hydrogen bonds, such as donor-acceptor distances and angles.

The crystal structure would reveal how the hydroxyl and imidamide groups engage in hydrogen bonding, forming supramolecular architectures such as chains, sheets, or three-dimensional networks. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers if it is chiral.

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the compound. By using a suitable stationary phase and mobile phase, any impurities can be separated from the main compound, and their levels can be quantified.

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl and phenyl groups, it can exist as a pair of enantiomers. Chiral HPLC is the technique of choice for separating these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Theoretical and Computational Investigations of 2 Hydroxy 2 Phenylethanimidamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure.

For 2-Hydroxy-2-phenylethanimidamide, a DFT study would begin by performing a conformational analysis to identify all possible low-energy structures (conformers). google.comgoogle.com This is crucial because the molecule possesses several rotatable bonds, such as those connected to the phenyl group and the hydroxyl group, leading to different spatial arrangements. The geometry of each potential conformer would be optimized, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the structures that correspond to energy minima on the potential energy surface. google.comgoogle.com By comparing the calculated energies of these optimized conformers, the most stable, or ground-state, conformation of the molecule can be identified. This optimized geometry is the foundation for all further computational analyses. google.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing a clear picture of its potential reactivity.

Below is a representative table illustrating the kind of data that FMO analysis would generate. Note: The following values are hypothetical examples for illustrative purposes and are not based on actual calculations for this compound.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This table is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map shows regions of negative potential (typically colored red or orange), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. Green and yellow areas represent regions of intermediate or neutral potential.

For this compound, an MEP map would clearly identify the most electronegative areas, likely around the oxygen and nitrogen atoms, as regions of negative potential (red), indicating sites susceptible to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would appear as regions of positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). This method is particularly useful for studying charge delocalization and hyperconjugative interactions, which are stabilizing effects caused by the interaction of filled (donor) orbitals with empty (acceptor) orbitals.

A sample data table from an NBO analysis is shown below. Note: The interactions and energy values are hypothetical examples to illustrate the output of an NBO calculation and are not actual data for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | 1.5 |

| LP (N) | π* (C=N) | 20.8 |

| σ (C-H) | σ* (C-O) | 0.7 |

This table is for illustrative purposes only. LP denotes a lone pair, and σ* or π* denotes an antibonding orbital.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation.

For this compound, computational studies could be used to investigate its formation, such as the addition of a nucleophile to a precursor molecule. Theoretical calculations would involve locating the transition state structure for each proposed step of the reaction. The energy of this transition state relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most energetically favorable mechanism can be identified. This provides a molecular-level understanding of how the compound is formed or how it might react with other species.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting and assigning experimental data.

By performing vibrational frequency calculations using DFT, a theoretical IR spectrum for this compound can be generated. This calculated spectrum shows the frequencies and intensities of the different vibrational modes of the molecule (e.g., O-H stretching, C=N stretching, phenyl ring vibrations). Comparing the calculated frequencies to an experimental IR spectrum allows for a definitive assignment of each absorption band to a specific molecular motion. Although calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. These computational tools provide a powerful synergy with experimental spectroscopy, enabling a comprehensive characterization of this compound.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies focused on the intermolecular interactions of this compound. Consequently, detailed research findings, including data on hydrogen bonding and π-stacking interactions for this particular compound, are not available at this time.

While computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are commonly employed to investigate intermolecular forces in molecules with similar functional groups (such as phenylethanolamine derivatives and other imidamide-containing compounds), no such analyses have been published for this compound itself. Therefore, it is not possible to provide scientifically accurate data tables or a detailed discussion of its specific intermolecular interaction profile as requested.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 2 Phenylethanimidamide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands similar to 2-Hydroxy-2-phenylethanimidamide, such as those derived from salicylaldehyde (B1680747) and various amines or hydrazides, is typically achieved through straightforward condensation reactions. jocpr.com For instance, metal complexes of a Schiff base derived from 2-amino-3-hydroxypyridine (B21099) and salicylaldehyde were prepared by mixing an aqueous solution of the metal salt with an ethanolic solution of the ligand. jocpr.com The reaction mixture is often refluxed to ensure completion, and the pH is adjusted to facilitate the precipitation of the complex. jocpr.com The resulting solid complexes are then isolated by filtration, washed, and dried. jocpr.com

Characterization of these complexes involves a suite of analytical techniques to determine their structure and properties. Elemental analysis is crucial for confirming the stoichiometry of the metal complexes, often revealing a 1:2 metal-to-ligand ratio. jocpr.comelectrochemsci.org Spectroscopic methods such as FT-IR, UV-Vis, and NMR are extensively used. jocpr.compnu.edu.ua Molar conductance measurements help in determining the electrolytic nature of the complexes, with low values indicating non-electrolytic behavior. electrochemsci.org Magnetic susceptibility measurements provide insights into the geometry of the complexes. jocpr.comelectrochemsci.org For example, magnetic moment values can suggest an octahedral geometry for certain transition metal complexes. jocpr.com Thermal analysis techniques like TGA and DTA are also employed to study the thermal stability of these compounds. nih.gov

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis | Stoichiometry of the complex | jocpr.comelectrochemsci.org |

| FT-IR Spectroscopy | Identification of coordination sites (e.g., C=N, C-O stretching frequencies) | jocpr.compnu.edu.ua |

| UV-Vis Spectroscopy | Electronic transitions, geometry of the complex | jocpr.com |

| NMR Spectroscopy | Structural elucidation of the ligand and its complexes | pnu.edu.ua |

| Molar Conductivity | Electrolytic or non-electrolytic nature | electrochemsci.org |

| Magnetic Susceptibility | Magnetic moment, geometry of the complex | jocpr.comelectrochemsci.org |

| Thermal Analysis (TGA/DTA) | Thermal stability and decomposition pattern | nih.gov |

Ligand Design and Coordination Modes (e.g., N, O Donor Atoms)

Ligands analogous to this compound are designed to possess specific donor atoms that facilitate coordination with metal ions. These ligands often act as bidentate or polydentate chelating agents, binding to the metal through nitrogen and oxygen atoms. researchgate.netnih.gov For example, Schiff base ligands derived from the condensation of an amine and a carbonyl compound can coordinate through the azomethine nitrogen and a phenolic or enolic oxygen. nih.gov

In many cases, the ligand coordinates to the metal ion in its deprotonated form. hilarispublisher.com The infrared spectra of the metal complexes, when compared to the free ligand, show shifts in the characteristic vibrational frequencies of the coordinating groups. A shift in the ν(C=N) (azomethine) and ν(C-O) (phenolic) bands to lower or higher frequencies upon complexation confirms the involvement of these groups in bonding to the metal ion. researchgate.netnih.gov The appearance of new bands in the far-infrared region, attributable to ν(M-N) and ν(M-O) vibrations, further substantiates the coordination. nih.gov The ability of these ligands to exist in different tautomeric forms can also influence their coordination behavior. redalyc.org

Structural Elucidation of Metal Complexes (Geometric and Electronic Features)

The geometric and electronic structures of metal complexes of this compound and related ligands are determined using a combination of spectroscopic and magnetic studies. jocpr.compnu.edu.ua The electronic absorption spectra of these complexes in the UV-Visible region provide valuable information about their geometry. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion. For instance, the presence of specific bands can suggest an octahedral, tetrahedral, or square planar geometry. electrochemsci.orgresearchgate.net

| Metal Ion | Typical Geometry | Supporting Evidence | Reference |

|---|---|---|---|

| Cu(II) | Octahedral, Square Planar | UV-Vis spectra, Magnetic moment | electrochemsci.orgresearchgate.net |

| Ni(II) | Octahedral | UV-Vis spectra, Magnetic moment | electrochemsci.org |

| Co(II) | Square Planar | Spectroscopic data | hilarispublisher.com |

| Mn(II) | Octahedral | Magnetic moment | jocpr.com |

| Fe(II)/Fe(III) | Octahedral | Magnetic moment | jocpr.com |

| Zn(II) | Octahedral | Spectroscopic data (diamagnetic) | jocpr.com |

Stability Constants and Solution Speciation Studies

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). chemguide.co.uk These constants represent the equilibrium for the formation of the complex from the metal ion and the ligand in a stepwise manner. chemguide.co.ukwordpress.com High values of stability constants indicate a strong tendency for the complex to form and thus, a more stable complex. chemguide.co.uk Potentiometric titration is a common method used to determine the proton-ligand and metal-ligand stability constants. researchgate.net

The stability of metal chelates often follows the Irving-Williams series, which for divalent metal ions is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend reflects the decrease in ionic radii and the increase in crystal field stabilization energy across the series. researchgate.net Solution speciation studies, often conducted using techniques like UV-Vis spectroscopy and NMR, investigate the different complex species that exist in solution as a function of pH and concentration. nih.gov These studies are crucial for understanding the behavior of the complexes in biological or catalytic systems. For instance, the hydrolysis of coordinated ligands or the substitution of ligands by solvent molecules can significantly affect the properties and reactivity of the complex. nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides insights into their redox properties and can be studied using techniques like cyclic voltammetry (CV). electrochemsci.org CV measurements can reveal the oxidation and reduction potentials of the metal center and the ligand. nih.gov The redox processes can be reversible, quasi-reversible, or irreversible, which gives information about the stability of the different oxidation states of the metal in the complex. electrochemsci.orgresearchgate.net

For example, the cyclic voltammograms of some Co(II) and Cu(II) complexes have shown quasi-reversible one-electron transfer processes. electrochemsci.org The solvent and the supporting electrolyte used in the electrochemical measurements can influence the redox potentials. uit.no The electronic properties of the ligands, such as the presence of electron-donating or electron-withdrawing groups, can also significantly affect the electrochemical behavior of the corresponding metal complexes. nih.gov This information is particularly relevant for applications in catalysis and in the development of molecular electronic devices. nih.gov

| Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| Co(II) and Cu(II) Schiff base complexes | Cyclic Voltammetry | Quasi-reversible single-electron transfer processes observed. | electrochemsci.org |

| Fe(II) polypyridine complexes | Cyclic Voltammetry | Redox potentials are influenced by the functional groups on the polypyridine ligands. | nih.gov |

| Co(II) polypyridine complexes | Cyclic Voltammetry | Exhibit two Co-based redox couples (Co(III)/Co(II) and Co(II)/Co(I)) and a ligand-based reduction. | nih.gov |

| Ru(II) polypyridyl complexes | Cyclic Voltammetry & DFT | Electrochemical reactivity is significantly affected by the extension of the aromatic π-system of the ligand. | nih.gov |

Homogeneous and Heterogeneous Catalysis Mediated by Metal Complexes of the Compound

Metal complexes of this compound and related ligands have shown potential as catalysts in various organic transformations, functioning in both homogeneous and heterogeneous systems. researchgate.net In homogeneous catalysis, the catalyst is in the same phase as the reactants. researchgate.net These complexes can catalyze reactions such as hydrogenation, oxidation, and C-C coupling. researchgate.netnih.govrsc.org The catalytic activity is often dependent on the nature of the metal ion and the ligand structure. kuleuven.be For instance, the addition of a co-catalyst like SnCl2 can enhance the catalytic properties of some platinum and palladium complexes in hydrogenation reactions. researchgate.net

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov This often involves immobilizing the metal complex onto a solid support, such as silica, alumina, or a polymer. nih.govresearchgate.net Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. researchgate.net The performance of these catalysts can be influenced by the nature of the support and the method of immobilization. researchgate.net For example, iridium complexes supported on materials with specific linker lengths and ligand structures have been developed as highly active and reusable catalysts for C-H borylation reactions. researchgate.net The field continues to evolve with the development of novel catalytic systems for more efficient and environmentally friendly chemical processes. nih.govrsc.org

Advanced Applications in Organic Synthesis and Functional Materials Science

2-Hydroxy-2-phenylethanimidamide as a Key Building Block in Complex Synthetic Methodologies

There is currently no significant body of research demonstrating the use of this compound as a key building block in the synthesis of complex molecules. While the synthesis of complex and diverse compounds is a major focus in organic chemistry, utilizing natural products or other readily available starting materials, this compound has not been identified as a prominent precursor in such methodologies. illinois.edu The related amine, 2-hydroxy-2-phenylethylamine, is frequently used in the preparation of various pharmacologically active compounds through processes like direct coupling with styrene (B11656) oxides. google.com However, similar applications for the imidamide analog are not documented in available scientific literature.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The potential of this compound as a precursor for synthesizing novel heterocyclic scaffolds has not been explored in published research. The synthesis of heterocyclic compounds is a vast area of chemical research, employing various strategies such as cycloaddition reactions. youtube.com However, investigations into the reactivity of the this compound moiety to form new heterocyclic systems are absent from current scientific records.

Role in the Development of New Catalytic Systems (e.g., as a Supporting Ligand)

An examination of the literature on catalytic systems reveals no instances of this compound being used as a supporting ligand. The development of new catalysts often involves the design of intricate ligands, such as N-heterocyclic carbenes, phosphines, or bipyridine derivatives, which coordinate with a metal center to facilitate reactions. youtube.comnih.govnih.gov There is no evidence to suggest that this compound has been investigated for this purpose. The research on ligands for catalysis is extensive, but this particular compound is not mentioned as a participant in these systems. google.comuva.es

Exploration of Nonlinear Optical Properties of Derivatives

The nonlinear optical (NLO) properties of organic compounds are an active area of research for applications in optoelectronics and photonics. nih.gov These properties are often found in molecules with significant π-electron delocalization and charge-transfer characteristics, such as certain chalcone (B49325) and pyrimidine (B1678525) derivatives. nih.govmdpi.com However, a review of the field indicates that no studies have been conducted on the nonlinear optical properties of derivatives of this compound. The investigation of NLO materials is a specialized field, and while general principles for designing such molecules are known, they have not been applied to or tested on this specific compound class according to available data. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends for 2 Hydroxy 2 Phenylethanimidamide

Innovations in Synthesis and Derivatization Strategies

Future synthetic research will likely focus on developing more efficient, stereoselective, and sustainable methods for the preparation of 2-Hydroxy-2-phenylethanimidamide and its derivatives.

Innovations in Synthesis:

Asymmetric Synthesis: A primary challenge and opportunity lie in the development of novel asymmetric synthetic routes to access enantiomerically pure forms of this compound. Future work could explore the use of chiral catalysts, including enzymes or metal-organic frameworks (MOFs), for the stereoselective reduction of a precursor like 2-oxo-2-phenylethanimidamide. researchgate.net Another approach could involve the asymmetric addition of a cyanide equivalent to benzaldehyde, followed by the formation of the imidamide moiety.

Green Chemistry Approaches: A shift towards more environmentally benign synthetic protocols is anticipated. This could involve exploring solvent-free reaction conditions, utilizing microwave-assisted synthesis to reduce reaction times, or employing catalytic methods that minimize waste generation. researchgate.net The direct amidation of α-hydroxy acids, such as mandelic acid, under catalyst-free conditions is a potential green route to be explored. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Future research could focus on developing a continuous flow process for the synthesis of this compound, which would be particularly beneficial for industrial applications.

Derivatization Strategies:

The presence of both a hydroxyl and an amidine group provides two reactive handles for a wide range of derivatization reactions.

N-Substituted Derivatives: The amidine nitrogen atoms can be functionalized to generate a library of N-substituted derivatives. This can be achieved through reactions with alkyl halides, acyl chlorides, or isocyanates. These modifications can modulate the compound's steric and electronic properties, which is crucial for applications in ligand design and medicinal chemistry.

O-Substituted Derivatives: The hydroxyl group can be derivatized to form ethers, esters, or silyl ethers. These modifications can alter the compound's solubility, lipophilicity, and coordinating ability. For analytical purposes, derivatization of the hydroxyl group with chromophoric or fluorophoric reagents can enhance detection sensitivity in techniques like HPLC and LC-MS. nih.govnih.gov

A summary of potential derivatization strategies is presented in the table below:

| Functional Group | Derivatization Reaction | Potential Reagents | Purpose |

| Amidine | Alkylation | Alkyl halides, Sulfates | Modify steric/electronic properties |

| Acylation | Acyl chlorides, Anhydrides | Introduce new functional groups | |

| Sulfonylation | Sulfonyl chlorides | Enhance coordinating ability | |

| Hydroxyl | Etherification | Alkyl halides, Williamson synthesis | Modify solubility, lipophilicity |

| Esterification | Acyl chlorides, Carboxylic acids | Prodrug design, analytical tagging | |

| Silylation | Silyl chlorides (e.g., TMSCl) | Protection, enhance volatility for GC |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.

Role of the α-Hydroxy Group: Future mechanistic studies should focus on elucidating the role of the α-hydroxy group in modulating the reactivity of the amidine functionality. The hydroxyl group can act as an internal nucleophile, a proton donor/acceptor, or a directing group in metal-catalyzed reactions. Isotopic labeling studies, kinetic analysis, and computational modeling will be invaluable tools in these investigations.

Reaction with Electrophiles and Nucleophiles: Detailed mechanistic investigations of the reactions of this compound with a variety of electrophiles and nucleophiles are needed. For instance, understanding the regioselectivity of electrophilic attack on the amidine nitrogen atoms will be critical for predictable derivatization.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic structure of intermediates. nih.govnih.gov Future computational work could model the coordination of this compound to metal centers to predict its behavior as a ligand.

Development of Advanced Analytical Probes

The structural features of this compound make it an attractive scaffold for the development of novel analytical probes.

Fluorescent Probes: By incorporating a fluorophore into the molecule, either through derivatization of the phenyl ring or the amidine/hydroxyl groups, it may be possible to create fluorescent probes for the detection of specific analytes. The amidine group, being a strong base, could be protonated in acidic environments, leading to a change in the fluorescence properties, making it a potential pH sensor.

Chiral Recognition: The chiral center at the benzylic position could be exploited for the development of chiral selectors in chromatography or as a component of chiral sensors for the enantioselective recognition of other molecules.

Metal Ion Sensors: The ability of the amidine and hydroxyl groups to coordinate to metal ions suggests that this compound derivatives could be developed as selective colorimetric or fluorometric sensors for specific metal ions.

Expansion of Ligand Design Principles in Coordination Chemistry

The presence of both a hard oxygen donor (from the hydroxyl group) and two nitrogen donors (from the amidine group) in a vicinal arrangement makes this compound a versatile ligand for a wide range of metal ions. rsc.org

Bidentate and Tridentate Coordination: The molecule can act as a bidentate ligand, coordinating through the two nitrogen atoms of the amidine group to form a stable five-membered chelate ring. semanticscholar.org The hydroxyl group could also participate in coordination, leading to tridentate binding modes, particularly with larger metal ions.

Polymetallic Architectures: The ability of the amidine group to bridge two metal centers could be exploited to construct di- or polymetallic complexes with interesting magnetic or catalytic properties.

Catalysis: Metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The chiral nature of the ligand makes it a promising candidate for asymmetric catalysis.

A table summarizing the potential coordination modes is provided below:

| Coordination Mode | Donating Atoms | Potential Metal Ions | Potential Applications |

| Bidentate (N,N') | Amidine Nitrogens | Transition metals (e.g., Cu, Pd, Pt) | Catalysis, materials science |

| Bidentate (N,O) | One Amidine Nitrogen, Hydroxyl Oxygen | Lanthanides, main group metals | Luminescent materials, sensors |

| Tridentate (N,N',O) | Both Amidine Nitrogens, Hydroxyl Oxygen | Larger transition metals, lanthanides | Catalysis, magnetic materials |

| Bridging | Amidine Nitrogens | Various | Polymetallic clusters, MOFs |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-phenylethanimidamide, and how can purity be optimized?

- Methodology:

- Route 1: Start with phenylacetonitrile derivatives and employ hydroxylamine under basic conditions to form the amidoxime intermediate. Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials .

- Route 2: Use retrosynthetic AI tools (e.g., Template_relevance Pistachio or Reaxys models) to predict feasible pathways, leveraging databases of analogous amidoxime syntheses .

- Purity Control: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with PubChem reference data .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology:

- NMR: Assign peaks using -NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic protons) and -NMR (δ 160–165 ppm for amidoxime carbons). Cross-validate with computed spectra from PubChem .

- IR: Confirm hydroxyl (-OH) and amidoxime (-NH) stretches at 3200–3400 cm and 1650–1700 cm, respectively .

Q. What safety protocols are critical when handling this compound?

- Methodology:

- Use fume hoods for synthesis and purification. Avoid inhalation/contact; wear nitrile gloves and lab coats.

- Store at 2–8°C in airtight containers, as recommended for structurally similar amidoximes .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodology:

- Hypothesis Testing: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent carriers .

- Meta-Analysis: Use computational tools (e.g., QSAR models) to correlate structural features with activity trends. Cross-reference PubChem bioassay data for validation .

Q. What experimental designs are optimal for studying the compound’s degradation under varying pH conditions?

- Methodology:

- Stability Study: Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.

- Kinetic Analysis: Fit degradation data to first-order models. Identify hydrolytic byproducts (e.g., phenylglyoxylic acid) using high-resolution MS .

Q. How can mechanistic insights into the compound’s metal-chelating properties be validated?

- Methodology:

- Spectrophotometry: Titrate the compound with metal ions (e.g., Fe, Cu) and monitor UV-Vis shifts (e.g., λ~500 nm for Fe complexes).

- DFT Calculations: Use Gaussian or ORCA software to model coordination geometries and compare with experimental data .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Methodology:

- Standardization: Pre-treat all batches with activated charcoal to remove trace impurities.

- Positive Controls: Include known amidoxime derivatives (e.g., benzamidoxime) in each assay to normalize activity measurements .

III. Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for structural elucidation?

- Methodology:

- Multi-Technique Validation: Combine -NMR, -NMR, and X-ray crystallography (if crystalline). For non-crystalline samples, use NOESY to confirm spatial arrangements .

- Literature Comparison: Cross-check with CAS Common Chemistry entries for consistency in functional group assignments .

Q. What statistical approaches are suitable for reconciling inconsistent IC values in enzyme inhibition studies?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.